DL-Homocysteine

Catalog No.
S1521963
CAS No.
454-29-5
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Homocysteine

CAS Number

454-29-5

Product Name

DL-Homocysteine

IUPAC Name

2-amino-4-sulfanylbutanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N

SMILES

Array

solubility

148 mg/mL

Synonyms

2 amino 4 mercaptobutyric acid, 2-amino-4-mercaptobutyric acid, Homocysteine, Homocysteine, L Isomer, Homocysteine, L-Isomer, L-Isomer Homocysteine

Canonical SMILES

C(CS)C(C(=O)O)N

The exact mass of the compound DL-Homocysteine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 148 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of sulfur-containing amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-Homocysteine is a racemic, non-proteinogenic sulfur-containing amino acid that serves as a critical biochemical standard, bioconjugation agent, and synthetic precursor. Unlike its more common homologue cysteine, homocysteine features an additional methylene group that fundamentally alters its sulfhydryl reactivity and redox properties. In industrial and laboratory procurement, the racemic DL-form is heavily favored over the enantiopure L-form for applications that do not require stereospecificity—such as analytical standard curve generation in LC-MS/MS, bulk synthesis of thiolactone derivatives, and generalized protein adduction studies—due to its superior cost-efficiency and immediate availability as a free thiol [1].

Substituting DL-Homocysteine with closely related compounds compromises both process chemistry and assay validity. Replacing it with L-Cysteine fails in bioconjugation workflows because cysteine's lower sulfhydryl pKa (8.3) makes its thiolate a better leaving group, preventing the formation of the highly stable protein-thiol adducts characteristic of homocysteine (pKa 10.0) [1]. Conversely, substituting free DL-Homocysteine with the highly stable DL-Homocysteine Thiolactone Hydrochloride requires an aggressive alkaline hydrolysis step to open the ring and liberate the free thiol. This mandatory pre-treatment alters pH and introduces salts, which can denature sensitive proteins in direct binding assays or skew quantitative baseline calibrations in clinical diagnostics .

Thermodynamic Stability of Protein Adducts: DL-Homocysteine vs. L-Cysteine

The chemical reactivity of DL-Homocysteine is distinctly different from its homologue cysteine due to the pKa of its sulfhydryl group. Homocysteine possesses a pKa of approximately 10.0, whereas cysteine's pKa is 8.3. In thiol-disulfide exchange reactions with plasma proteins, the homocysteine thiolate anion acts as a thermodynamically poorer leaving group than cysteine. This results in the formation of highly stable S-homocysteinylated protein adducts that resist spontaneous degradation much more effectively than S-cysteinylated equivalents [1].

Evidence DimensionSulfhydryl pKa and leaving group thermodynamic stability
Target Compound DataDL-Homocysteine (pKa ~ 10.0; forms highly stable S-adducts)
Comparator Or BaselineL-Cysteine (pKa ~ 8.3; better leaving group, less stable S-adducts)
Quantified Difference1.7 unit pKa difference driving unidirectional thermodynamic stability of homocysteinylated proteins.
ConditionsIn vitro thiol-disulfide exchange with human plasma proteins at physiological pH.

Buyers developing stable bioconjugates or studying protein-thiol modifications must select homocysteine over cysteine to ensure the thermodynamic stability of the resulting disulfide linkages.

Enantiomeric Specificity in Cellular Assays: DL-Homocysteine vs. L-Homocysteine

When procuring homocysteine for live-cell assays, buyers must account for the stereospecificity of biological targets. In human aortic endothelial cells (HAECs), the L-enantiomer actively induces the expression and secretion of chemokines like MCP-1 and IL-8. However, the D-enantiomer is completely inactive in this pathway. Consequently, when using DL-Homocysteine to simulate pathophysiological conditions (typically 10 to 50 µmol/L), the effective biologically active concentration is exactly half of the total dosed amount, as the D-fraction contributes 0% to the specific chemokine induction [1].

Evidence DimensionInduction of MCP-1 and IL-8 mRNA/protein expression
Target Compound DataDL-Homocysteine (requires higher total dosing to achieve equivalent active L-fraction)
Comparator Or BaselineL-Homocysteine (100% active) and D-Homocysteine (0% active)
Quantified DifferenceD-enantiomer shows 0% induction; DL-mixture requires 2x concentration to match enantiopure L-Homocysteine efficacy in stereospecific pathways.
ConditionsHuman aortic endothelial cells (HAECs) treated for 3 hours at 50 µmol/L.

Researchers must double the concentration of DL-Homocysteine in stereospecific cellular assays to match the biological efficacy of the more expensive enantiopure L-Homocysteine.

Direct Assay Processability: Free DL-Homocysteine vs. Thiolactone Precursor

DL-Homocysteine Thiolactone Hydrochloride is often procured for its long-term shelf stability; however, it lacks an available free thiol group. To utilize the thiolactone in binding assays, it must undergo alkaline hydrolysis. In contrast, free DL-Homocysteine provides 100% immediate availability of the reactive sulfhydryl group without requiring pH-altering ring-opening steps. This eliminates a critical sample preparation bottleneck that can introduce buffer incompatibilities or denature sensitive target proteins during direct in vitro testing .

Evidence DimensionImmediate free sulfhydryl availability for binding
Target Compound DataFree DL-Homocysteine (100% immediate availability)
Comparator Or BaselineDL-Homocysteine Thiolactone HCl (0% availability until alkaline hydrolysis)
Quantified DifferenceEliminates 1 mandatory hydrolysis step and prevents alkaline buffer introduction.
ConditionsDirect physiological or in vitro binding assays requiring free thiol groups.

Procuring the free amino acid is mandatory for direct enzymatic or protein-binding assays where the harsh alkaline conditions required to open a thiolactone ring would destroy the assay system.

Analytical Standardization in LC-MS/MS Diagnostics

Because clinical diagnostics require the measurement of total plasma homocysteine (monomerizing the >70% protein-bound and dimerized fractions via DTT reduction), free DL-Homocysteine is a highly effective, cost-efficient standard for generating quantitative calibration curves (50-5000 ng/mL) without the stereospecific cost premium of L-Homocysteine [1].

Protein S-Homocysteinylation and Bioconjugation Studies

Due to its high sulfhydryl pKa (10.0), DL-Homocysteine is specifically procured to study stable disulfide adduction to plasma proteins like albumin and fibronectin. It is the required reagent when cysteine fails to provide thermodynamically stable linkages[2].

Cost-Effective Precursor for Thiolactone Polymer Synthesis

In materials science, DL-Homocysteine serves as the primary synthetic precursor for generating racemic homocysteine thiolactone monomers, which are subsequently polymerized into formaldehyde-scavenging coatings where enantiomeric purity is irrelevant .

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

135.03539970 Da

Monoisotopic Mass

135.03539970 Da

Heavy Atom Count

8

Melting Point

232-233°C

UNII

S7IJP4A89K

Other CAS

6027-13-0
454-29-5
454-28-4

Metabolism Metabolites

In the body, dietary methionine is converted to homocysteine. In a series of metabolic steps, the enzyme cystathionine b-synthase (CBS) irreversibly generates a substance called cystathionine from homocysteine. The rate at which homocysteine is generated from methionine and then converted to cystathionine is evidently determined by the habitual dietary intake of methionine. L-Homocysteine has two primary fates: conversion via tetrahydrofolate (THF) back into L-methionine or conversion to L-cysteine. Homocysteine can cyclize to give homocysteine thiolactone, a five-membered heterocycle, a reaction catalyzed by methionyl-transfer RNA synthetase.

Wikipedia

DL-homocysteine

Dates

Last modified: 08-15-2023

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